molecular formula C28H25N3O4S B10915949 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10915949
M. Wt: 499.6 g/mol
InChI Key: XUJTXAPKFFNWBJ-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple methoxy groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

Uniqueness

What sets 2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its unique combination of functional groups and ring structures, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C28H25N3O4S/c1-32-24-12-10-19(14-26(24)34-3)21-16-23(20-11-13-25(33-2)27(15-20)35-4)31(30-21)28-29-22(17-36-28)18-8-6-5-7-9-18/h5-17H,1-4H3

InChI Key

XUJTXAPKFFNWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC)OC

Origin of Product

United States

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